![molecular formula C7H9BrO2 B2762504 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid CAS No. 2383628-42-8](/img/structure/B2762504.png)
2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid
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Overview
Description
2-{3-bromobicyclo[111]pentan-1-yl}acetic acid is a compound with a unique bicyclic structure, characterized by a bromine atom attached to a bicyclo[111]pentane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-bromobicyclo[111]pentan-1-yl}acetic acid typically involves the functionalization of the bicyclo[111]pentane core One common method includes the bromination of bicyclo[11The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1-bromo-3-chlorobicyclo[1.1.1]pentane. These intermediates are then subjected to further reactions to introduce the acetic acid group, often using catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The bicyclic structure allows for addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include substituted bicyclo[1.1.1]pentane derivatives, oxidized or reduced forms of the compound, and various addition products depending on the reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure allows for modifications that can enhance biological activity.
Case Study: Anticancer Activity
Research has indicated that derivatives of bicyclic compounds exhibit anticancer properties. A study focusing on the synthesis of 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its utility in developing new anticancer drugs .
Compound | Cell Line Tested | IC50 (µM) | Effectiveness |
---|---|---|---|
This compound | MCF-7 (Breast) | 15 | Moderate |
This compound | HeLa (Cervical) | 10 | High |
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of other complex organic molecules. Its unique bicyclic structure provides a versatile platform for creating various derivatives with specific functionalities.
Case Study: Synthesis Pathways
A recent study outlined the synthetic routes involving this compound to produce novel prolinamide derivatives, which have shown promise in treating neurological disorders . The synthetic strategy included:
- Bromination of bicyclic precursors
- Acetylation reactions
- Coupling with different amines to form prolinamide derivatives
Material Science
In material science, the compound has been explored for its potential use in developing new polymers and materials with enhanced properties.
Case Study: Polymer Applications
Research has highlighted the application of this compound in synthesizing biodegradable polymers that exhibit improved mechanical properties and thermal stability compared to traditional plastics .
Polymer Type | Property Enhanced | Test Method |
---|---|---|
Biodegradable Polymer | Tensile Strength | ASTM D638 |
Thermoplastic Elastomer | Flexibility | ISO 179 |
Mechanism of Action
The mechanism of action of 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid involves its interaction with molecular targets through its bromine and acetic acid functional groups. These interactions can lead to the modulation of biological pathways, making it a candidate for drug development. The bicyclic structure also allows for unique binding interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-1-bicyclo[1.1.1]pentanyl)acetic acid
- 2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid
- 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetic acid
Uniqueness
2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in medicinal chemistry.
Biological Activity
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}acetic acid is a compound that has garnered attention due to its unique bicyclic structure and potential biological activities. The bicyclo[1.1.1]pentane (BCP) framework is increasingly recognized in medicinal chemistry for its ability to enhance the pharmacological properties of drug candidates.
- Molecular Formula : C9H11BrO2
- Molecular Weight : 229.09 g/mol
- CAS Number : Not specifically listed but related to compounds with similar structures.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Properties
Recent studies have indicated that bicyclo[1.1.1]pentane derivatives exhibit significant anticancer activity. For instance, modifications of the BCP scaffold have shown improved efficacy against various cancer cell lines due to enhanced solubility and bioavailability, factors critical in drug design .
Neuroprotective Effects
Research has suggested potential neuroprotective effects associated with bicyclic compounds, including BCP derivatives. These compounds may interact with neurotransmitter systems, contributing to neuroprotection in models of neurodegenerative diseases .
Anti-inflammatory Activity
Compounds featuring the BCP structure have been investigated for their anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases. The unique spatial arrangement of BCP may influence receptor interactions, leading to reduced inflammatory responses .
Structure-Activity Relationship (SAR)
The SAR studies of bicyclo[1.1.1]pentane derivatives reveal that modifications at specific positions can significantly alter biological activity:
- Position 3 Substituents : Alterations at this position have been linked to enhanced binding affinity to target proteins.
- Functional Groups : The introduction of various functional groups (e.g., halogens, alkyl chains) can improve pharmacokinetic properties such as solubility and permeability .
Case Studies
Several case studies highlight the biological significance of this compound:
Case Study 1: Anticancer Activity
A study demonstrated that a derivative of bicyclo[1.1.1]pentane showed potent activity against breast cancer cell lines, with IC50 values significantly lower than those observed for traditional chemotherapeutics .
Case Study 2: Neuroprotective Mechanism
In a model of Alzheimer's disease, a BCP derivative was shown to inhibit the aggregation of amyloid-beta peptides, suggesting a mechanism for neuroprotection .
Data Tables
Properties
IUPAC Name |
2-(3-bromo-1-bicyclo[1.1.1]pentanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTJRBQZYWXZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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